molecular formula C15H14ClN3O2 B2904079 N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide CAS No. 338791-38-1

N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide

Cat. No. B2904079
CAS RN: 338791-38-1
M. Wt: 303.75
InChI Key: BHWWIMAPSBXIMJ-UHFFFAOYSA-N
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Description

“N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide” is a compound with the CAS Number: 338791-40-5 . It has a molecular weight of 338.19 . The IUPAC name for this compound is N’-(4-chlorobenzoyl)-N-[(4-chlorobenzyl)oxy]hydrazonoformamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Mechanism of Action

The mechanism of action of N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been reported to exhibit anti-microbial activity against various bacterial strains. In addition, this compound has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide has several advantages and limitations for lab experiments. One of the advantages is that it is a relatively inexpensive compound to synthesize. It has also been reported to exhibit low toxicity in animal models. However, one of the limitations is that its mechanism of action is not fully understood. In addition, more research is needed to determine its efficacy and safety in human clinical trials.

Future Directions

There are several future directions for research on N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide. One direction is to study its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Furthermore, more research is needed to determine its efficacy and safety in human clinical trials.

Synthesis Methods

The synthesis of N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide has been reported in various scientific journals. One of the methods involves the reaction of 4-chlorobenzaldehyde and 4-chlorophenylhydrazine in the presence of acetic acid and ethanol. The resulting product is then reacted with methoxyamine hydrochloride to obtain this compound. Another method involves the reaction of 4-chlorobenzaldehyde and 4-chlorophenylhydrazine in the presence of potassium hydroxide and ethanol, followed by the addition of methoxyamine hydrochloride to obtain the desired product.

Scientific Research Applications

N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

N-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-14-8-6-12(7-9-14)10-21-18-11-17-19-15(20)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWWIMAPSBXIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CNOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/NOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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